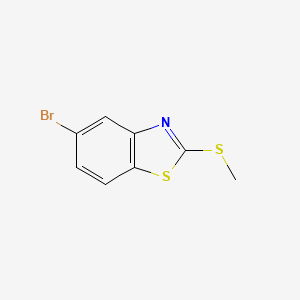

5-溴-2-(甲硫基)苯并噻唑

描述

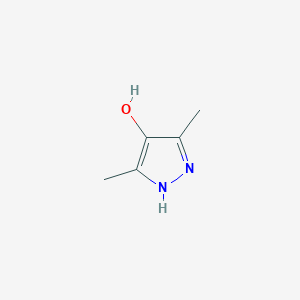

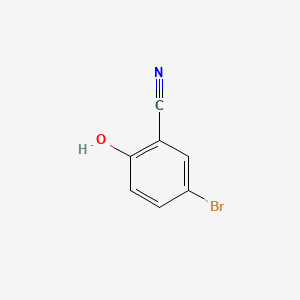

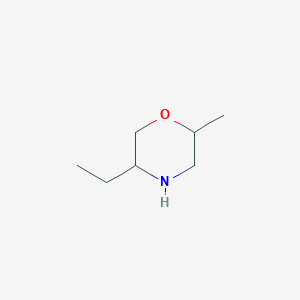

5-Bromo-2-(methylthio)benzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The compound is further modified by the presence of a bromine atom and a methylthio group at specific positions on the benzothiazole scaffold. This structure is a key feature in various chemical syntheses and biological applications due to its potential pharmacological activities and its role as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those substituted with bromine and methylthio groups, can be achieved through several synthetic routes. One approach involves the palladium-catalyzed cross-coupling of 2-bromoanilides with alkyl thiolates to yield sulfides, which can then be converted to benzothiazoles under basic or acidic conditions . Another method for synthesizing substituted benzothiazoles, such as 5-bromo-1,3-benzothiazol-2(3H)-ones, employs Stille and Suzuki reactions starting from 5-bromo-1,3-benzothiazol-2(3H)-ones . These methods demonstrate the versatility and adaptability of palladium-catalyzed reactions in constructing the benzothiazole core with various substituents.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various analytical techniques. For instance, the crystal structure of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles provides insight into the spatial arrangement of the substituents around the benzothiazole core . Such structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets or during chemical reactions.

Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, which are influenced by the nature of the substituents on the ring system. For example, the bromination of benzothiazoles has been shown to occur selectively at certain positions, depending on the existing substituents and reaction conditions . The presence of a bromine atom on the benzothiazole ring can facilitate further functionalization through nucleophilic substitution reactions, allowing for the introduction of additional groups, such as methylthio, to yield compounds like 5-Bromo-2-(methylthio)benzothiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their practical applications in chemical synthesis and pharmaceutical development. The introduction of electron-withdrawing groups like bromine can affect the electron density of the benzothiazole ring, altering its reactivity patterns . Additionally, the presence of a methylthio group can influence the lipophilicity of the molecule, which is an important factor in drug design and bioavailability .

科学研究应用

抗肿瘤活性

5-溴-2-(甲硫基)苯并噻唑衍生物在抗肿瘤活性方面表现出有希望的结果,特别是对乳腺癌细胞系。一项合成各种2-(4-氨基苯基)苯并噻唑的研究发现,这些化合物在体外对一系列人类乳腺癌细胞系表现出抑制活性(Shi et al., 1996)。另一项研究突出了2-(4-氨基-3-甲基苯基)苯并噻唑作为抗肿瘤剂的潜力,将其谱扩展到卵巢、肺、肾和结肠癌细胞系(Bradshaw et al., 2001)。

抗微生物特性

源自5-溴-2-(甲硫基)苯并噻唑的化合物表现出抗微生物活性。一项涉及合成3-取代的5-溴-7-甲基-1,2,4-三唑并[3,4-b]-苯并噻唑的研究显示其对各种微生物物种的有效性(Bhagat et al., 2012)。

环境影响和生物降解

对苯并噻唑衍生物,包括5-溴-2-(甲硫基)苯并噻唑的环境影响进行了调查,发现它们存在于工业废水中。突出了它们在水生环境中的有限生物降解性和潜在毒性,表明需要在工业过程中对这些化合物进行谨慎管理(Reemtsma et al., 1995)。

化学合成和修饰

从5-溴-1,3-苯并噻唑-2(3H)-酮中使用Stille和Suzuki反应制备了5-取代的1,3-苯并噻唑-2(3H)-酮,包括N-甲基类似物。这说明了5-溴-2-(甲硫基)苯并噻唑在化学合成中的多功能性(Pirat et al., 2011)。

药物应用

评估了5-溴-2-(甲硫基)苯并噻唑衍生物在药物应用方面的潜力,特别是在抗肿瘤活性方面。一项研究讨论了一系列2-(4-氨基苯基)苯并噻唑的开发,导致了一种临床候选药物Phortress的确定,用于抗肿瘤治疗(Bradshaw & Westwell, 2004)。

毒理学研究

评估了5-溴-2-(甲硫基)苯并噻唑及其衍生物在各种研究中的毒理影响。其中一项研究检查了这些化合物引起的DNA损伤和细胞周期阻滞,揭示了功能性芳香烃受体信号通路对其细胞毒性影响的重要性(Trapani et al., 2003)。

作用机制

It’s worth noting that thiazole derivatives, which “5-bromo-2-(methylthio)benzo[d]thiazole” is a part of, have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-hiv, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial dna gyrase b inhibitor, antitumor and cytotoxic activities .

属性

IUPAC Name |

5-bromo-2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMLEPVOELTZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384225 | |

| Record name | 5-Bromo-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203395-29-3 | |

| Record name | 5-Bromo-2-(methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)